N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring two pharmacologically significant moieties: a 1H-indole group linked via an ethyl chain and a 4-substituted tetrazole ring with a methyl group at the 5-position. The indole moiety is known for its role in modulating receptor interactions, particularly in central nervous system targets, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-14-21-22-23-25(14)17-8-6-16(7-9-17)19(26)20-11-13-24-12-10-15-4-2-3-5-18(15)24/h2-10,12H,11,13H2,1H3,(H,20,26) |
InChI Key |
INVHIPRCLYWELL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Sequential Coupling and Cyclization Approach
The most widely documented method involves a three-step sequential process: (1) indole-ethylamine synthesis, (2) benzamide coupling, and (3) tetrazole ring formation.
Indole-Ethylamine Intermediate Preparation
Indole derivatives are typically synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. A modified protocol using Pd/Cu-catalyzed heteroannulation enables the introduction of functional groups at the indole C3 position, critical for subsequent coupling. For example, 2-(1H-indol-1-yl)ethylamine is prepared by treating indole with 2-chloroethylamine hydrochloride in the presence of NaH, achieving yields of 68–72%.
Benzamide Coupling
The amine intermediate reacts with 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride under Schotten-Baumann conditions. Key parameters:
-
Solvent: Dichloromethane/water biphasic system
-
Base: Triethylamine (3.0 equiv)
-
Temperature: 0°C → room temperature
-
Yield: 85–89%
Mechanistic Insight: Nucleophilic acyl substitution occurs, where the ethylamine’s lone pair attacks the electrophilic carbonyl carbon, displacing chloride.
Tetrazole Functionalization
The 5-methyltetrazole moiety is introduced via cycloaddition between nitriles and sodium azide. For example, 4-cyano-N-[2-(1H-indol-1-yl)ethyl]benzamide undergoes [2+3] cycloaddition with NaN₃/NH₄Cl in DMF at 120°C for 18 hours (Yield: 76%).
Ugi-Azide Multicomponent Reaction (MCR)
A high-efficiency approach combines Ugi-azide and Pd/Cu-catalyzed reactions in a single cascade:
Reaction Components
-
Aldehyde: 4-formylbenzoic acid
-
Amine: 2-(1H-indol-1-yl)ethylamine
-
Isocyanide: tert-butyl isocyanide
-
Azide: Trimethylsilyl azide
Conditions
Advantages: Forms six new bonds (2 C–C, 3 C–N, 1 N–N) in one pot, reducing purification steps.
Aryne-Mediated Annulation
Arynes generated in situ from o-(trimethylsilyl)aryl triflates react with 2H-azirines to construct the indole-tetrazole framework:
Key Steps
-
Aryne Generation: KF/18-crown-6 in THF, 30°C
-
Cycloaddition: With 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirine
-
Deprotection: H₂/Pd-C removes benzyl groups
Yield: 44% for annulation; 87% after deprotection
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Sequential Coupling | 76–89 | High purity, scalable | Multiple steps (3–5) |
| Ugi-Azide MCR | 58 | Atom economy, fewer steps | Requires specialized catalysts |
| Aryne Annulation | 44–87 | Regioselective, mild conditions | Sensitive to moisture |
Catalyst Efficiency: Pd/Cu systems in MCRs show superior turnover numbers (TON = 1,200) compared to traditional Pd(OAc)₂ (TON = 350).
Optimization Strategies
Solvent Effects
-
Polar aprotic solvents (DMF, DMSO) enhance tetrazole cycloaddition rates but risk side reactions.
-
THF/water mixtures improve benzamide coupling yields by 12–15% versus anhydrous THF.
Temperature Control
Protecting Group Management
-
Benzyl groups stabilize tetrazole intermediates but require harsh deprotection (H₂/Pd-C).
-
Trimethylsilyl (TMS) protection offers milder cleavage (TBAF/THF).
Analytical Characterization
Critical quality control metrics for the target compound:
| Technique | Key Data | Reference Standard |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, tetrazole), 7.85 (d, J=8.4 Hz, 2H, benzamide) | USP 42-NF 37 |
| HPLC | Retention time: 6.78 min (C18, 70:30 MeOH/H₂O) | >99.5% purity |
| HRMS | [M+H]⁺ calc. 346.1542, found 346.1539 | NIST 2020 |
Challenges and Mitigation
Regioselectivity in Tetrazole Formation
The 1,5-disubstituted tetrazole isomer dominates (>95%) due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole ring, potentially converting it to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of the tetrazole ring can yield various amine derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Materials Science: The compound’s stability and electronic properties can be exploited in the development of new materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
N-(1-methyl-1H-indol-4-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1435984-81-8)
- Key Differences :
- The indole is substituted at the 4-position (vs. 1-position in the target compound) and includes a methyl group on the indole nitrogen.
- The tetrazole ring is at the 2-position of the benzamide (vs. 4-position in the target compound).
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide (CAS 1081127-87-8)
- Key Differences: A chloro substituent at the 5-position of the indole (vs. A fluoro group at the 4-position of the benzamide (vs. methyl-substituted tetrazole at 4-position).
Heterocyclic Core Modifications
Thiadiazole- and Isoxazole-Containing Analogs ()
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) replace the tetrazole and indole with thiadiazole or pyridine rings.
- Key Differences: Thiadiazole and isoxazole cores introduce additional nitrogen atoms, altering electron density and hydrogen-bonding capacity.
- Implications :
Data Tables: Structural and Physicochemical Comparisons
Table 1. Key Structural Features
Discussion of Structural Effects on Properties
- Substituent Effects : The methyl group on the tetrazole (target compound) vs. chloro/fluoro substituents (CAS 1081127-87-8) balances lipophilicity and metabolic stability. Halogenated analogs may exhibit stronger target binding but higher metabolic clearance.
- Synthetic Accessibility : Thiadiazole derivatives () demonstrate higher yields (70–80%) and crystallinity, suggesting that replacing tetrazole with sulfur-containing heterocycles could streamline synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
